1-(2-Ethoxyphenyl)piperazine
Overview
Description
“1-(2-Ethoxyphenyl)piperazine” is an organic compound with the empirical formula C12H18N2O. It’s a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . This compound may be used in chemical synthesis studies .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Ethoxyphenyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular weight of “1-(2-Ethoxyphenyl)piperazine” is 206.28 Da . When it forms a monohydrochloride, its molecular weight increases to 242.75 Da .
Physical And Chemical Properties Analysis
“1-(2-Ethoxyphenyl)piperazine” has a melting point of 207-209°C . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Positron Emission Tomography (PET) Imaging : 1-(2-Ethoxyphenyl)piperazine derivatives have been used in PET imaging studies, particularly as radiolabeled antagonists for studying serotonin receptors. For instance, [18F]p-MPPF, a derivative of 1-(2-Ethoxyphenyl)piperazine, has been employed for the study of 5-HT1A receptors, facilitating research into serotonergic neurotransmission (Plenevaux et al., 2000).
Dopamine Uptake Inhibition : Compounds like GBR-12909, which is structurally related to 1-(2-Ethoxyphenyl)piperazine, have been synthesized as dopamine uptake inhibitors. This includes the development of scalable synthesis processes for such compounds, indicating their potential in neurological research and therapeutic applications (Ironside et al., 2002).
HIV-1 Reverse Transcriptase Inhibition : Piperazine derivatives, including those similar to 1-(2-Ethoxyphenyl)piperazine, have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating potential applications in antiviral therapy (Romero et al., 1994).
Analgesic Properties : Certain N'-acylated phenylpiperazines, closely related to 1-(2-Ethoxyphenyl)piperazine, have shown significant analgesic activities, suggesting potential applications in pain management (Oepen et al., 1988).
Antihistamine Activity : Cetirizine, a piperazine antihistamine, has been effective in treating conditions like urticaria and allergic rhinitis. Its structure and activity suggest the relevance of 1-(2-Ethoxyphenyl)piperazine derivatives in allergy treatment (Arlette, 1991).
Antifungal Applications : Some piperazine derivatives have been synthesized and shown to inhibit the morphological transition and virulence of Candida albicans, indicating potential as antifungal agents (Zhao et al., 2018).
Cocaine Abuse Therapeutics : Chiral hydroxyl-containing derivatives of 1-(2-Ethoxyphenyl)piperazine have been investigated for their potential as long-acting therapeutic agents in the treatment of cocaine abuse (Hsin et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-(2-ethoxyphenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQIUSDQWOLCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928092 | |
Record name | 1-(2-Ethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)piperazine | |
CAS RN |
13339-01-0, 83081-75-8 | |
Record name | 1-(2-Ethoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13339-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Ethoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013339010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Ethoxyphenyl)piperazinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083081758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Ethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-ethoxyphenyl)piperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-ethoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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